Product packaging for 2-(6-Azaspiro[2.5]octan-2-yl)ethanol(Cat. No.:CAS No. 1445951-66-5)

2-(6-Azaspiro[2.5]octan-2-yl)ethanol

Cat. No.: B1652485
CAS No.: 1445951-66-5
M. Wt: 155.24
InChI Key: VDSGWMPXGBLVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(6-Azaspiro[2.5]octan-2-yl)ethanol is a chemical compound featuring a spirocyclic architecture that incorporates a strained three-membered ring, making it a valuable synthetic intermediate in organic and medicinal chemistry research. The 6-azaspiro[2.5]octane scaffold is a recognized pharmacophore in drug discovery. Scientific studies have demonstrated that chiral derivatives of this core structure can act as potent and selective antagonists for receptor targets such as the muscarinic acetylcholine receptor subtype 4 (M4) . This suggests its potential application in developing neurotherapeutics and studying the central nervous system. The ethanol functional group on the scaffold enhances the molecule's versatility, allowing for further synthetic modification to create amides, esters, or ethers, or to influence the compound's overall physicochemical properties. As a building block, it can be used to introduce conformational constraint into target molecules, potentially improving selectivity and potency. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1652485 2-(6-Azaspiro[2.5]octan-2-yl)ethanol CAS No. 1445951-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-6-1-8-7-9(8)2-4-10-5-3-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSGWMPXGBLVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303379
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-66-5
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[2.5]octane-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Azaspiro 2.5 Octane Derivatives

Established Synthetic Routes to the 6-Azaspiro[2.5]octane Core Structure

Established methods often involve the sequential construction of the heterocyclic and carbocyclic rings.

Traditional syntheses of azaspiro[2.5]octane derivatives typically involve linear, multistep sequences that rely on well-established chemical transformations. These routes often begin with readily available starting materials and proceed through a series of protection, functional group manipulation, and cyclization steps.

For instance, one documented approach for a related 4,7-diazaspiro[2.5]octane system starts from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. google.com This synthesis proceeds through a sequence of substitution, introduction of a protecting group, removal of the initial protecting group, and a final reduction step to yield the desired spirocyclic core. google.com This method highlights a common strategy of building the spirocycle through sequential reactions, which, while effective, can be lengthy and may require purification at each stage. google.com

Another patented method describes the synthesis of 4-oxa-7-azaspiro[2.5]octane, a related oxygen-containing analogue. This process starts with methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through four main steps: etherification with bromoacetonitrile, hydrogenation of the nitrile, cyclization to form a lactam, and subsequent reduction to the final azaspirooctane. google.com This route is designed to be suitable for industrial applications, using accessible materials and relatively mild conditions. google.com

For example, the concept of multicomponent reactions (MCRs) has been applied to the synthesis of complex spirocyclic systems. In one such strategy, a one-pot, three-component reaction between alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives was developed to produce novel azaspiro compounds. rsc.org This reaction proceeds through a cascade of events, including the in situ generation of a zwitterionic adduct followed by cyclization, to rapidly build the complex spiro heterocycle in high yields. rsc.org

Another efficiency-driven approach is mechanochemical synthesis, where reactions are induced by ball milling, often in the absence of a solvent. A two-step mechanochemical synthesis has been reported for salen-type ligands, which are then converted to their metal complexes in the same reaction vessel without isolating the intermediate ligand. chemrxiv.org This demonstrates the potential of one-pot strategies to significantly streamline synthetic processes and reduce waste. chemrxiv.org While not yet specifically applied to 2-(6-Azaspiro[2.5]octan-2-yl)ethanol, these one-pot methodologies represent a valuable direction for the efficient future synthesis of azaspiro[2.5]octane derivatives.

Advanced Stereoselective Synthesis of Azaspiro[2.y]alkanes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods to control the three-dimensional arrangement of atoms in the azaspiro[2.y]alkane framework is of paramount importance.

A significant breakthrough in the synthesis of azaspiro[2.y]alkanes has been the development of stereodivergent enzymatic platforms. acs.orgnih.govchemrxiv.org Researchers have engineered protoglobin-based enzymes to act as carbene transferases, catalyzing the cyclopropanation of unsaturated exocyclic N-heterocycles. acs.orgresearchgate.net This biocatalytic approach offers a practical and scalable route to a wide range of structurally diverse azaspiro[2.y]alkanes. acs.org

These engineered enzymes, which utilize their native iron-heme cofactors, can operate on a gram scale and at high substrate concentrations (up to 150 mM or 25 g/L) using lyophilized E. coli lysate as the catalyst. nih.govresearchgate.net A key advantage of this system is its ability to function in a fully aqueous environment, eliminating the need for organic co-solvents and enhancing the green credentials of the synthesis. researchgate.net By employing different enzyme variants developed through directed evolution, it is possible to selectively synthesize different stereoisomers of the target azaspiroalkane. researchgate.netnih.gov

Table 1: Performance of Engineered Protoglobin-Based Enzymes in Azaspiro[2.y]alkane Synthesis

Substrate Product Stereoisomer Yield Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Source
N-Boc-4-methylenepiperidine (R)-2a >99% (94% isolated) N/A 99.5:0.5 researchgate.net
N-Boc-3-methylenepyrrolidine Isomer 1 of 2b 96% (88% isolated) 97.5:2.5 94:6 researchgate.net
N-Boc-3-methylenepyrrolidine Isomer 3 of 2b >99% (93% isolated) 99.5:0.5 99.5:0.5 researchgate.net
N-Boc-4-methylenepiperidine (S)-2c >99% (79% isolated) N/A >99:1 researchgate.net

The enzymatic platform provides exceptional control over both diastereoselectivity and enantioselectivity. acs.orgnih.gov Through directed evolution campaigns, scientists have been able to fine-tune the enzyme's active site to favor the formation of a specific stereoisomer. researchgate.net This process has yielded a suite of biocatalysts capable of producing various azaspiro[2.y]alkanes with yields often exceeding 99% and with outstanding stereoselectivity (diastereomeric ratios >99.5:0.5 and enantiomeric ratios >99.5:0.5). acs.orgresearchgate.net

This high level of control obviates the need for chiral resolution steps later in the synthesis, which are often inefficient and costly. The ability to generate any desired stereoisomer of an azaspiro[2.y]alkane by selecting the appropriate enzyme variant is a powerful tool for drug discovery, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Beyond enzymatic methods, metalloradical catalysis (MRC) has emerged as another powerful strategy for controlling stereoselectivity in complex cyclizations. nih.govnih.gov For example, cobalt(II) complexes of specifically designed chiral porphyrins have been used to catalyze asymmetric radical bicyclization reactions, constructing molecules with multiple contiguous stereocenters with high fidelity. nih.gov While radical cascades present a formidable challenge for controlling enantioselectivity, MRC offers a promising catalytic approach to address this by using metal-supported organic radicals as key intermediates. nih.gov

Emerging Synthetic Technologies for Azaspirocyclic Systems

The drive for safer, more efficient, and scalable chemical synthesis has led to the adoption of emerging technologies in the pharmaceutical industry. researchgate.net Flow chemistry, conducted in microreactors or other continuous-flow systems, is one such technology with significant potential for the synthesis of azaspirocycles. rsc.org

Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time due to their high surface-area-to-volume ratio. morressier.com This enhanced control allows for the use of highly reactive intermediates and exothermic reactions that would be difficult to manage in traditional batch reactors. morressier.com The result is often higher yields, improved selectivity, and enhanced safety. syrris.jp

Continuous multistep synthesis, where multiple reaction stages are connected in a single, uninterrupted flow process, represents a paradigm shift in molecular assembly. beilstein-journals.org This approach has been used to synthesize complex natural products and active pharmaceutical ingredients, demonstrating its power to dramatically reduce synthesis time and the need for manual handling of intermediates. beilstein-journals.orgrsc.org The application of flow chemistry and microreactor technology to the synthesis of azaspiro[2.5]octane derivatives could enable more efficient, greener, and safer production on an industrial scale.

Microreaction Systems for Continuous Flow Synthesis of Spirocycles

Continuous flow chemistry, utilizing microreaction systems, has emerged as a powerful tool for the synthesis of complex organic molecules, including spirocycles. This technology offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for highly exothermic or hazardous reactions.

The application of microreactors to the synthesis of spirocyclic scaffolds like 6-azaspiro[2.5]octane allows for rapid optimization of reaction conditions and can facilitate the scale-up of synthetic routes. While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the public domain, the principles of flow chemistry are readily applicable to key steps in its synthesis. For instance, the formation of the spirocyclic core or subsequent derivatization steps could be adapted to a continuous flow process. A notable example in a related system is the continuous, efficient, and safe synthesis of 1-oxa-2-azaspiro[2.5]octane in a microreaction system, highlighting the potential of this technology for constructing spirocyclic frameworks.

Derivatization Strategies for Functionalizing the 6-Azaspiro[2.5]octane Scaffold

Once the 6-azaspiro[2.5]octane core is assembled, further functionalization is often required to introduce desired pharmacophores and modulate the physicochemical properties of the molecule. The secondary amine within the piperidine (B6355638) ring and the carbon atoms of the scaffold provide multiple sites for derivatization.

Introduction of Peripheral Functional Groups, including Alcohol Moieties

The introduction of an alcohol moiety, specifically the 2-hydroxyethyl group at the 2-position of the 6-azaspiro[2.5]octane scaffold to yield this compound, can be envisioned through several synthetic pathways. A plausible and efficient route involves the ring-opening of a suitable epoxide precursor.

One such precursor is the commercially available tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. This compound features an epoxide ring fused to the piperidine at the desired position. The epoxide can be opened by a variety of nucleophiles. To introduce the 2-hydroxyethyl group, a two-carbon nucleophile is required. A potential strategy would involve the reaction of the epoxide with a cyanide source, followed by reduction of the resulting nitrile to the corresponding primary amine and subsequent conversion to the alcohol. A more direct approach would be the ring-opening with a Grignard reagent such as vinylmagnesium bromide, followed by oxidative cleavage of the resulting alkene to the desired alcohol.

Alternatively, the reaction of the N-protected 6-azaspiro[2.5]octane with ethylene (B1197577) oxide would introduce the 2-hydroxyethyl group at the nitrogen atom. Subsequent manipulation of the cyclopropane (B1198618) ring would be necessary to achieve the desired C-2 substitution, making this a less direct approach for the target compound.

A key intermediate that suggests a viable route is tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate. This compound could potentially be homologated to the desired 2-hydroxyethyl derivative through a series of standard organic transformations, such as conversion of the alcohol to a leaving group, displacement with a cyanide, and subsequent hydrolysis and reduction.

Functionalization with Aromatic and Heterocyclic Systems

The secondary amine of the 6-azaspiro[2.5]octane scaffold is a prime site for the introduction of aromatic and heterocyclic systems. This is a common strategy in drug discovery to explore structure-activity relationships and to modulate properties such as receptor binding and metabolic stability. The most prevalent methods for N-arylation and N-heteroarylation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a versatile method that allows for the coupling of a wide range of aryl and heteroaryl halides or triflates with primary and secondary amines under relatively mild conditions. wikipedia.org The reaction typically employs a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base. The choice of ligand is crucial and often depends on the specific substrates being coupled.

The Ullmann condensation is a classical method for forming carbon-nitrogen bonds, which has seen a resurgence with the development of improved catalyst systems. wikipedia.org This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.

These methodologies can be readily applied to the 6-azaspiro[2.5]octane scaffold to generate a diverse library of N-substituted derivatives. The table below illustrates the potential scope of these reactions with various aromatic and heterocyclic coupling partners.

Coupling PartnerReaction TypePotential ProductCatalyst/Ligand System (Example)
BromobenzeneBuchwald-Hartwig Amination6-Phenyl-6-azaspiro[2.5]octanePd₂(dba)₃ / XPhos
4-ChloropyridineBuchwald-Hartwig Amination6-(Pyridin-4-yl)-6-azaspiro[2.5]octanePd(OAc)₂ / SPhos
2-IodothiopheneUllmann Condensation6-(Thiophen-2-yl)-6-azaspiro[2.5]octaneCuI / Phenanthroline
1-Bromo-3,5-difluorobenzeneBuchwald-Hartwig Amination6-(3,5-Difluorophenyl)-6-azaspiro[2.5]octanePd₂(dba)₃ / RuPhos
5-BromopyrimidineUllmann Condensation6-(Pyrimidin-5-yl)-6-azaspiro[2.5]octaneCuI / DMEDA

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Azaspiro 2.5 Octane Scaffolds

Influence of Spirocyclic Ring Systems on Molecular Properties and Biological Interactions

Spirocycles, which are ring systems where two rings are joined by a single common atom, are increasingly utilized in modern drug discovery. bldpharm.combldpharm.com The incorporation of a spirocyclic scaffold, such as the 6-azaspiro[2.5]octane system, imparts several beneficial characteristics to a molecule.

One of the primary advantages is the inherent three-dimensionality. bldpharm.comtandfonline.com The quaternary carbon at the spiro center forces the attached rings into perpendicular orientations, creating a rigid, well-defined three-dimensional shape. This contrasts with more planar aromatic systems and allows for functional groups to be projected into three-dimensional space, potentially leading to more significant and specific interactions with biological targets like proteins and enzymes. tandfonline.com

The introduction of spirocyclic systems also favorably modulates key physicochemical properties. These scaffolds tend to increase the fraction of sp3 hybridized carbons (Fsp3), a parameter correlated with higher success rates in clinical development. bldpharm.combldpharm.com A higher Fsp3 count can lead to improved aqueous solubility, modulated lipophilicity (logP), and enhanced metabolic stability. bldpharm.comtandfonline.com For instance, in the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing a morpholine ring with diverse azaspiro cycles resulted in lower logD values and improved metabolic stability. bldpharm.combldpharm.com This rigidification can also improve potency by locking the molecule in a bioactive conformation, reducing the entropic penalty upon binding to a receptor. bldpharm.com

Furthermore, spirocyclic scaffolds can significantly influence receptor selectivity. By replacing a more flexible piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane, researchers observed a significant increase in selectivity for PARP-1 over other family members, which was accompanied by reduced cytotoxicity. bldpharm.com

Table 1: Impact of Spirocyclization on Molecular Properties

Property Influence of Spirocyclic Scaffold Rationale
Three-Dimensionality Increased The spiro-fusion of rings creates a non-planar, rigid structure. bldpharm.comtandfonline.com
Fsp3 Character Increased The quaternary spiro carbon increases the ratio of sp3 to sp2 carbons. bldpharm.com
Solubility Generally Improved Higher sp3 character often correlates with better aqueous solubility compared to flat aromatic systems. tandfonline.com
Metabolic Stability Often Enhanced The rigid structure can prevent metabolism at certain positions. bldpharm.com
Receptor Potency Can be Improved Pre-organization of functional groups in a bioactive conformation reduces the entropic cost of binding. bldpharm.com
Receptor Selectivity Can be Enhanced The well-defined 3D shape can lead to more specific interactions with the target binding site. bldpharm.com

Stereochemical Aspects in the Design of Bioactive Azaspiro[2.5]octane Derivatives

The non-planar and often chiral nature of the 6-azaspiro[2.5]octane scaffold makes stereochemistry a critical factor in the design of its bioactive derivatives. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its biological target.

Many bioactive 6-azaspiro[2.5]octane derivatives are chiral, and their enantiomers can exhibit significantly different pharmacological profiles. It is common for biological activity to reside primarily in one enantiomer, while the other may be less active, inactive, or even contribute to off-target effects. Therefore, achieving high enantiomeric purity is crucial for maximizing therapeutic efficacy and minimizing potential side effects.

A notable example involves a series of chiral 6-azaspiro[2.5]octanes developed as antagonists for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR M4). nih.gov Through chiral separation of an early analog, researchers discovered that the (R)-enantiomer possessed excellent potency for the human and rat M4 receptors, while the corresponding (S)-enantiomer was significantly less active. nih.gov This finding underscored the importance of stereochemistry and guided subsequent structure-activity relationship (SAR) studies to focus exclusively on the (R)-enantiomer, ultimately leading to the discovery of highly potent and selective M4 antagonists. nih.gov

X-ray crystallography is an indispensable tool for unambiguously determining the absolute stereochemistry of chiral molecules. nih.gov In the context of 6-azaspiro[2.5]octane derivatives, crystallographic analysis provides precise three-dimensional structural information, which is vital for understanding the stereochemical requirements for optimal receptor binding. nih.gov

In the development of the aforementioned M4 antagonists, X-ray crystallographic analysis was used to confirm the absolute configuration of the more potent (R)-enantiomer. nih.gov This structural insight is crucial for structure-based drug design efforts, allowing medicinal chemists to visualize how the ligand interacts with the receptor's binding pocket. This information helps rationalize the observed SAR and guides the design of new analogs with improved potency and selectivity by ensuring that key functional groups are placed in the optimal orientation for interaction with specific residues in the target protein. nih.gov

Rational Design Approaches in Optimizing Azaspiro[2.5]octane Scaffold-Based Compounds

The development of potent and selective therapeutic agents based on the 6-azaspiro[2.5]octane scaffold is greatly facilitated by rational design strategies. researchgate.net These approaches leverage computational tools and structural information to guide the synthesis and optimization of new compounds.

Rational drug design is broadly categorized into two main approaches: ligand-based and structure-based drug design. nih.govethernet.edu.et

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govresearchgate.net This approach relies on the knowledge of a set of molecules (ligands) that are known to bind to the target. By analyzing the common structural and electronic features of these active ligands, a pharmacophore model can be generated. researchgate.net A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. researchgate.net Quantitative structure-activity relationship (QSAR) studies are another key LBDD method, which correlate variations in the chemical structures of compounds with changes in their biological activity to build predictive models. researchgate.netnih.gov

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This powerful approach involves analyzing the target's binding site to design ligands that fit with high geometric and chemical complementarity. ethernet.edu.et Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a target, allowing for the evaluation of potential interactions and estimation of binding affinity. nih.gov

In the optimization of 6-azaspiro[2.5]octane derivatives, information from cryogenic electron microscope structures has been used to rationalize the SAR of potent GLP-1 agonists, demonstrating a structure-based approach. nih.gov

Molecular modeling and docking simulations are central to modern SBDD and play a crucial role in optimizing scaffold-based compounds. nih.gov

Molecular Docking simulations place a candidate molecule, such as a 6-azaspiro[2.5]octane derivative, into the binding site of a target protein in various orientations and conformations. nih.gov Scoring functions are then used to estimate the binding affinity for each pose, helping to prioritize which compounds to synthesize and test. nih.gov This process can screen large virtual libraries of compounds, saving significant time and resources. researchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. mdpi.com An MD simulation models the movement of atoms and molecules over time, offering insights into the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules. mdpi.com By analyzing these simulations, researchers can gain a deeper understanding of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov This knowledge is invaluable for the rational design of new derivatives with improved binding affinity and optimized pharmacokinetic properties. mdpi.com

Table 2: Comparison of Rational Drug Design Methodologies

Methodology Primary Requirement Key Techniques Application in Scaffold Optimization
Ligand-Based Drug Design (LBDD) A set of known active/inactive ligands. nih.gov Pharmacophore Modeling, QSAR. researchgate.net Designing new scaffolds that mimic the essential features of known active compounds.
Structure-Based Drug Design (SBDD) 3D structure of the biological target. nih.gov Molecular Docking, Molecular Dynamics. nih.gov Predicting binding modes and affinities to guide the modification of the scaffold for improved target interaction.

Scaffold-Mediated Enhancement of Pharmacokinetic Properties

The incorporation of the 6-azaspiro[2.5]octane scaffold into drug candidates is a strategic approach to enhance their pharmacokinetic profiles. The inherent three-dimensional and rigid nature of this spirocyclic system offers several advantages over more flexible or planar structures. bldpharm.com These attributes can lead to improvements in various pharmacokinetic parameters, including metabolic stability and aqueous solubility, which are critical for a compound's in vivo performance.

The rigid conformation of the 6-azaspiro[2.5]octane scaffold can pre-organize the orientation of functional groups, facilitating optimal interactions with biological targets. bldpharm.com This can contribute to improved potency and selectivity, which indirectly impacts pharmacokinetics by potentially reducing off-target toxicities and allowing for lower, more effective doses. Furthermore, the introduction of such spirocyclic motifs can positively influence a molecule's physicochemical properties, such as lipophilicity (log D), which is a key determinant of absorption, distribution, metabolism, and excretion (ADME). bldpharm.com

Contributions to Potency and Target Selectivity

The 6-azaspiro[2.5]octane scaffold plays a significant role in enhancing the potency and target selectivity of therapeutic agents. Its rigid structure helps to lock the conformation of a molecule, which can lead to a more favorable orientation of key binding motifs for interaction with a specific biological target. bldpharm.com This pre-organization of pharmacophores can result in a higher binding affinity and, consequently, increased potency.

A notable example of this is in the development of antagonists for the M4 muscarinic acetylcholine receptor. Structure-activity relationship (SAR) studies on a series of chiral 6-azaspiro[2.5]octanes led to the discovery of highly potent and selective M4 antagonists. nih.gov The spirocyclic core was instrumental in orienting the substituents to achieve high potency at both human and rat M4 receptors. nih.gov

Similarly, this scaffold has been utilized in the design of small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov By optimizing the substituents on the 6-azaspiro[2.5]octane core, potent GLP-1 agonists were developed. nih.gov The defined stereochemistry of the spirocycle is often crucial, as different enantiomers can exhibit significantly different potencies and selectivities. For instance, in the case of the M4 antagonists, the (R)-enantiomer was found to be the more active stereoisomer. nih.gov

The selectivity of compounds containing the 6-azaspiro[2.5]octane scaffold is also a key benefit. In the development of melanin concentrating hormone receptor 1 (MCHr1) antagonists, replacing a flexible morpholine ring with various azaspiro cycles, including scaffolds related to 6-azaspiro[2.5]octane, resulted in improved selectivity against the hERG channel, a common off-target that can lead to cardiac toxicity. bldpharm.com

Table 1: Impact of 6-Azaspiro[2.5]octane Scaffold on Potency and Selectivity

Compound Series Target Key Finding
Chiral 6-Azaspiro[2.5]octanes M4 Muscarinic Acetylcholine Receptor The (R)-enantiomer demonstrated excellent human and rat M4 potency and high selectivity. nih.gov
6-Azaspiro[2.5]octane Derivatives Glucagon-Like Peptide-1 (GLP-1) Receptor Optimization of substituents on the scaffold led to potent GLP-1 agonists. nih.gov
Azaspiro Cycle Analogs Melanin Concentrating Hormone Receptor 1 (MCHr1) Replacement of a morpholine ring with an azaspiro cycle improved selectivity against the hERG channel. bldpharm.com

Role in Modulating Metabolic Stability

In the optimization of MCHr1 antagonists, the exchange of a morpholine ring for different azaspiro cycles not only improved selectivity but also enhanced metabolic stability. bldpharm.com This strategy of "scaffold hopping" is a common approach to address metabolic liabilities. By replacing a planar, aromatic ring that is prone to oxidation with a saturated spirocyclic system, the potential for oxidative metabolism can be significantly decreased. nih.gov

Table 2: Influence of Spirocyclic Scaffolds on Metabolic Stability

Original Scaffold Replacement Scaffold Impact on Metabolic Stability
Morpholine Azaspiro cycle Improved metabolic stability in MCHr1 antagonists. bldpharm.com
Phenyl Pyridyl/Pyrimidyl Increased half-life by reducing oxidative metabolism. nih.gov
Quinoline and Thiazole Pyridine and Pyrazole Significantly lowered clearance of the initial hit compound. nih.gov

Mechanistic Investigations of Biological Activities of 6 Azaspiro 2.5 Octane Derivatives

Targeting G-Protein Coupled Receptors (GPCRs)

Derivatives of 6-azaspiro[2.5]octane have been identified as potent modulators of several GPCRs, demonstrating their potential in treating a range of diseases. Their interactions with the glucagon-like peptide-1 (GLP-1) receptor and muscarinic acetylcholine (B1216132) receptors have been of particular interest.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism by 6-Azaspiro[2.5]octane Derivatives

A series of 6-azaspiro[2.5]octane derivatives have been developed as small-molecule agonists of the human GLP-1 receptor. These orally available compounds represent a significant advancement in the treatment of type 2 diabetes and obesity, offering an alternative to injectable peptide-based therapies. Activation of the GLP-1 receptor is known to stimulate insulin (B600854) release, lower blood glucose levels, delay gastric emptying, and increase satiety.

While specific data for 2-(6-Azaspiro[2.5]octan-2-yl)ethanol is not extensively detailed in publicly available research, structure-activity relationship (SAR) studies on analogous compounds have provided insights into the molecular requirements for potent GLP-1 agonism. These studies have led to the optimization of potent GLP-1 agonists from this class of molecules.

The activation of the GLP-1 receptor, a class B GPCR, by agonists such as 6-azaspiro[2.5]octane derivatives initiates a cascade of intracellular events crucial for maintaining glucose homeostasis. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These signaling pathways converge to enhance glucose-stimulated insulin secretion from pancreatic β-cells. Key downstream effects include the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and the opening of voltage-dependent calcium channels (VDCCs). The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules. This glucose-dependent mechanism ensures that insulin is released primarily when blood glucose levels are elevated, minimizing the risk of hypoglycemia.

Muscarinic Acetylcholine Receptor (mAChR) Antagonism

In addition to their effects on metabolic receptors, 6-azaspiro[2.5]octane derivatives have been investigated for their activity at muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating various functions in the central and peripheral nervous systems.

Certain chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. The M4 receptor is predominantly expressed in the striatum and is involved in the modulation of dopaminergic neurotransmission. Selective antagonism of the M4 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.

The selectivity of these compounds for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5) is a critical feature, as it may reduce the incidence of side effects associated with non-selective muscarinic antagonists. Research has demonstrated that the (R)-enantiomer of certain 6-azaspiro[2.5]octane derivatives possesses excellent potency for both human and rat M4 receptors. Further SAR studies have led to the discovery of compounds with high M4 potency and selectivity across multiple species. While the specific activity of this compound as an M4 antagonist has not been explicitly reported, the foundational research on this scaffold highlights its potential for developing selective M4 modulators.

The neurological role of selective M4 receptor modulation is linked to its ability to influence dopamine release. By antagonizing presynaptic M4 autoreceptors on cholinergic interneurons in the striatum, these compounds can disinhibit acetylcholine release, which in turn modulates the activity of medium spiny neurons and dopamine release. This complex interplay is thought to contribute to the antipsychotic and cognitive-enhancing effects observed with M4 receptor modulators.

Currently, there is a lack of specific research data detailing the direct interactions of this compound or other 6-azaspiro[2.5]octane derivatives with nicotinic acetylcholine receptors (nAChRs). The pharmacology of the 6-azaspiro[2.5]octane scaffold has predominantly been explored at muscarinic acetylcholine receptors and other GPCRs. Nicotinic receptors are ligand-gated ion channels with a distinct structure and signaling mechanism compared to the G-protein coupled muscarinic receptors. Future investigations would be necessary to determine if this particular chemical scaffold possesses any affinity or modulatory activity at the various nAChR subtypes.

Enzyme Inhibition Mechanisms

Information regarding the enzyme inhibition mechanisms of this compound and its related 6-azaspiro[2.5]octane derivatives is not available in the current scientific literature. The primary focus of research on this chemical class has been their activity as receptor modulators. Therefore, no data on their potential to inhibit specific enzymes can be presented at this time.

Histone Deacetylase 6 (HDAC6) Inhibition by Azaspiro[2.5]octane Derivatives

A comprehensive review of scientific literature and patent databases did not yield specific information regarding the direct inhibition of Histone Deacetylase 6 (HDAC6) by 6-Azaspiro[2.5]octane derivatives. While the 6-azaspiro[2.5]octane moiety has been incorporated into molecules designed as HDAC inhibitors, the available data indicates its use in achieving selectivity for other HDAC isoforms (HDAC1-3) over HDAC6 mdpi.com. Therefore, there is no current evidence to support the role of this specific chemical class as direct HDAC6 inhibitors.

As no direct evidence links 6-Azaspiro[2.5]octane derivatives to HDAC6 inhibition, there is consequently no available research detailing their specific impact on cellular processes such as cell motility, protein trafficking, and cell division through this mechanism.

Autotaxin Inhibition by Azaspiro Compounds

Azaspiro compounds have been identified as potent inhibitors of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). researchgate.netacs.org ATX, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2, is a secreted enzyme that converts lysophosphatidylcholine (LPC) into LPA, a bioactive signaling molecule. acs.org The inhibitory action of azaspiro compounds on ATX blocks this conversion, thereby reducing the levels of extracellular LPA. This mechanism is crucial as elevated ATX expression and activity are associated with numerous pathological conditions, including cancer, fibrotic diseases, and inflammation. researchgate.net By acting as ATX inhibitors, these azaspiro derivatives can interfere with key signaling pathways upstream, potentially delaying tumor cell growth and metastasis. researchgate.net

By inhibiting autotaxin, azaspiro compounds effectively interfere with the Lysophosphatidic Acid (LPA) signaling pathways. LPA exerts its wide-ranging cellular effects—such as proliferation, migration, invasion, and survival—by binding to a family of G protein-coupled receptors (LPAR1-6). google.comgoogle.com This signaling is implicated in the progression of various diseases, including cancer, where LPA can promote tumor cell proliferation and invasion. acs.orggoogle.com The inhibition of ATX by azaspiro compounds leads to a reduction in the available LPA to activate these receptors, thereby disrupting the downstream signaling cascades. acs.org This disruption can mitigate the pathological processes driven by the ATX-LPA-LPAR axis, making ATX inhibitors a promising therapeutic strategy for conditions characterized by aberrant LPA signaling. google.comgoogle.com

Kinesin Family Member 18A (KIF18A) Inhibition by 6-Azaspiro[2.5]octane Derivatives

Derivatives of 6-Azaspiro[2.5]octane have been developed as a novel class of compounds that modulate the activity of Kinesin Family Member 18A (KIF18A). bioworld.combioworld.com KIF18A is a plus-end-directed molecular motor protein that uses the energy from ATP hydrolysis to move along microtubules. bioworld.com It plays a critical role in regulating chromosome positioning during cell division. bioworld.com The 6-Azaspiro[2.5]octane scaffold is a key component of these inhibitors, which are designed to target the ATPase activity of KIF18A. bioworld.com Inhibition of this activity disrupts the normal function of the mitotic spindle, representing a promising approach for the development of new anti-cancer agents, as KIF18A is often overexpressed in various cancers. bioworld.com

KIF18A is essential for the precise regulation of mitosis. It influences the dynamics at the plus end of kinetochore microtubules to control chromosome alignment at the metaphase plate and ensure proper spindle tension. bioworld.com The inhibition of KIF18A by 6-Azaspiro[2.5]octane derivatives disrupts these processes. Depletion or inhibition of KIF18A leads to cellular defects such as elongated mitotic spindles and increased chromosome oscillations. bioworld.com This disruption can trigger mitotic cell arrest, a vulnerability that can lead to cell death in cancer cells through mechanisms like apoptosis or mitotic catastrophe. bioworld.com Because KIF18A appears to be largely dispensable for normal somatic cell division, its inhibition presents a targeted therapeutic strategy against chromosomally unstable cancer cells that are highly dependent on its function.

Applications and Future Directions in Chemical Biology and Drug Discovery Utilizing the 6 Azaspiro 2.5 Octane Scaffold

The 6-Azaspiro[2.5]octane Scaffold as a Versatile Building Block in Complex Molecule Synthesis

The 6-azaspiro[2.5]octane core serves as a fundamental building block in the synthesis of more complex molecules for drug discovery. Its spirocyclic nature, where a cyclopropane (B1198618) ring is fused to a piperidine (B6355638) ring through a single carbon atom, imparts a distinct three-dimensional geometry. This structural feature is highly desirable in modern drug design as it allows for the exploration of novel chemical space and can lead to enhanced biological activity and improved physicochemical properties.

The synthesis of derivatives of the 6-azaspiro[2.5]octane scaffold allows for the introduction of various functional groups at different positions on the ring system. This versatility enables the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target. For instance, the primary amine functionality in compounds like 6-azaspiro[2.5]octan-1-amine provides a reactive point for a wide range of chemical modifications, including amidation and alkylation, facilitating the construction of diverse molecular architectures.

Contributions to Neurodegenerative Disease Research

The 6-azaspiro[2.5]octane scaffold has shown significant promise in the development of therapeutic agents for neurodegenerative diseases. A notable example is the synthesis and characterization of a series of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The M4 receptor is a key target in the central nervous system, and its modulation is a promising strategy for the treatment of various neurological and psychiatric disorders.

In one study, chiral separation and X-ray crystallographic analysis of early analogs revealed that the (R)-enantiomer possessed excellent potency for the human and rat M4 receptors. Further structure-activity relationship (SAR) studies on this chiral scaffold led to the discovery of VU6015241, a compound with high M4 potency and selectivity across multiple species. nih.gov This compound also demonstrated excellent aqueous solubility and moderate brain exposure in rodents, highlighting the potential of the 6-azaspiro[2.5]octane scaffold in designing CNS-active drugs. nih.gov

CompoundTargetActivityTherapeutic Area
VU6015241M4 muscarinic acetylcholine receptorAntagonistNeurodegenerative Diseases

This table is based on data from available research and is for informational purposes only.

Prospects in Oncology and Anti-Cancer Agent Development

In the field of oncology, the 6-azaspiro[2.5]octane scaffold has been utilized to develop potent inhibitors of key cancer-related enzymes. For example, replacing an aromatic linker with a 6-azaspiro[2.5]octane moiety in a series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitors led to improved binding potency. chemrxiv.org NAMPT is an enzyme that is overexpressed in various cancers and plays a crucial role in cellular metabolism and survival, making it an attractive target for anti-cancer therapy.

The incorporation of the rigid and three-dimensional 6-azaspiro[2.5]octane scaffold was shown to minimize off-target interactions, such as with the CYP2C9 enzyme, which can be a source of unwanted side effects. chemrxiv.org This demonstrates the ability of this spirocyclic system to enhance target selectivity, a critical aspect in the development of safer and more effective cancer therapeutics.

Potential in Metabolic Disease Intervention

The 6-azaspiro[2.5]octane framework is also being explored for the treatment of metabolic diseases. Derivatives of this scaffold have been investigated as small-molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. The GLP-1 receptor is a well-established target for the treatment of type 2 diabetes and obesity, as its activation leads to enhanced insulin (B600854) secretion, reduced glucagon (B607659) levels, and a feeling of satiety.

The ability to modify substituents on both the cyclopropane and piperidine rings of the 6-azaspiro[2.5]octane scaffold allows for the optimization of agonist activity and the fine-tuning of pharmacokinetic properties, offering a promising avenue for the development of novel oral therapies for metabolic disorders.

Exploration in Addressing Unmet Medical Needs in Diverse Therapeutic Areas

The versatility of the 6-azaspiro[2.5]octane scaffold extends beyond the aforementioned therapeutic areas. Its unique structural and physicochemical properties make it an attractive platform for addressing a wide range of unmet medical needs. The ability to introduce diverse functionalities allows for the creation of compound libraries with broad chemical diversity, increasing the probability of identifying hits against novel biological targets.

The inherent three-dimensionality of the scaffold can lead to improved drug-like properties, such as increased aqueous solubility and metabolic stability, which are often challenges in drug development. bldpharm.com As our understanding of complex diseases continues to grow, the exploration of novel chemical scaffolds like 6-azaspiro[2.5]octane will be crucial in the discovery of next-generation therapeutics.

Methodological Advancements in Scaffold Exploration for Novel Chemical Space

Recent advancements in synthetic chemistry have facilitated the exploration and utilization of the 6-azaspiro[2.5]octane scaffold. The development of stereodivergent synthetic methods, for instance, allows for the selective synthesis of different stereoisomers of 6-azaspiro[2.5]octane derivatives. This is particularly important as the biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement.

One innovative approach involves the use of engineered enzymes, such as carbene transferases, for the cyclopropanation of unsaturated exocyclic N-heterocycles. chemrxiv.org This biocatalytic method can provide access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes, including the 6-azaspiro[2.5]octane framework, in high yield and with excellent stereoselectivity. chemrxiv.org Such methodological advancements are critical for expanding the accessible chemical space around this important scaffold and for accelerating the discovery of new drug candidates.

Synthetic MethodKey FeaturesAdvantages
Enzymatic Stereodivergent SynthesisUtilizes engineered carbene transferasesHigh yield, excellent stereoselectivity, scalable
Chiral SeparationSeparation of enantiomersAccess to specific stereoisomers for SAR studies

This table is based on data from available research and is for informational purposes only.

Q & A

How can researchers determine the absolute configuration of 2-(6-Azaspiro[2.5]octan-2-yl)ethanol?

Basic Question
Methodological Answer :
The absolute configuration of the spirocyclic core can be resolved using single-crystal X-ray diffraction (SC-XRD). Employ the SHELX suite (e.g., SHELXL for refinement) to analyze crystallographic data, focusing on the azaspiro[2.5]octane moiety’s bond lengths, angles, and torsional parameters. For chiral centers, Flack or Hooft parameters should be calculated to confirm enantiomeric purity .

What are the key challenges in synthesizing the 6-azaspiro[2.5]octane scaffold?

Advanced Question
Methodological Answer :
Synthesis often involves cyclopropane ring formation via [2+1] cycloaddition or intramolecular ring-closing reactions. Key challenges include:

  • Steric hindrance : Optimize reaction conditions (e.g., low-temperature catalysis) to prevent undesired byproducts.
  • Purification : Use preparative HPLC with chiral columns to isolate enantiopure forms, as spirocyclic amines are prone to racemization .

How can researchers evaluate the pharmacological potential of this compound derivatives?

Advanced Question
Methodological Answer :
Derivatives can be screened for bioactivity using:

  • In vitro assays : Target-specific enzyme inhibition (e.g., kinases) or receptor binding studies.
  • Structural analogs : Compare with patented compounds like (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid, which shows anti-ossification activity .
  • ADMET profiling : Assess solubility (e.g., ethanol-water partitioning) and metabolic stability using hepatic microsomes .

How should conflicting data in biological activity studies be addressed?

Advanced Question
Methodological Answer :
Contradictions may arise from assay variability or compound instability.

  • Iterative validation : Repeat experiments under controlled conditions (e.g., inert atmosphere for oxygen-sensitive derivatives).
  • Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Statistical rigor : Apply multivariate analysis to distinguish noise from true biological effects .

What functionalization strategies are effective for modifying the ethanol moiety in this compound?

Basic Question
Methodological Answer :
The ethanol group can be derivatized via:

  • Esterification : React with acyl chlorides under mild basic conditions (e.g., pyridine/DCM).
  • Oxidation : Use Jones reagent to convert the hydroxyl group to a ketone, enabling further nucleophilic additions.
  • Protection : Temporarily shield the hydroxyl with TBDMS groups during spirocycle synthesis to prevent side reactions .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Question
Methodological Answer :
Perform molecular docking (e.g., AutoDock Vina) using the compound’s crystallographic coordinates. Focus on:

  • Binding pockets : Identify hydrophobic interactions with the spirocyclic core and hydrogen bonds with the ethanol group.
  • Dynamic behavior : Run MD simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .

Which analytical techniques are critical for characterizing this compound beyond crystallography?

Basic Question
Methodological Answer :

  • NMR spectroscopy : Use 13C^{13}\text{C}-DEPTO and 1H^{1}\text{H}-COSY to resolve overlapping signals in the spirocyclic region.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular formula (e.g., C9_9H17_{17}NO).
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling protocols .

What mechanistic insights guide the optimization of spirocyclic ring-forming reactions?

Advanced Question
Methodological Answer :
Mechanistic studies using DFT calculations (e.g., Gaussian 16) reveal that cyclopropanation proceeds via a stepwise radical or carbene pathway. Key factors:

  • Catalyst selection : Transition metals (e.g., Rh2_2(OAc)4_4) lower activation energy for cyclopropane formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-closing steps .

How can researchers ensure high purity of this compound for in vitro studies?

Basic Question
Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove azaspiro dimer impurities.
  • QC criteria : Purity ≥95% confirmed by 1H^{1}\text{H}-NMR and LC-MS .

What experimental designs are recommended for in vivo efficacy studies of derivatives?

Advanced Question
Methodological Answer :

  • Dose-ranging studies : Start with 1–50 mg/kg in rodent models, monitoring pharmacokinetics (Cmax_{\text{max}}, AUC).
  • Biomarker analysis : Quantify target engagement (e.g., ELISA for downstream proteins).
  • Control groups : Include structurally related inactive analogs to distinguish scaffold-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Azaspiro[2.5]octan-2-yl)ethanol
Reactant of Route 2
2-(6-Azaspiro[2.5]octan-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.